molecular formula C14H18N2O2 B2912061 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine CAS No. 1904220-33-2

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2912061
CAS No.: 1904220-33-2
M. Wt: 246.31
InChI Key: ZNEHZLMPQXPGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine is a complex organic compound that features a cyclobutyl group, a pyridin-2-yloxy group, and a pyrrolidin-1-yl group

Scientific Research Applications

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine has several applications in scientific research:

Future Directions

: Smolecule: Cyclobutyl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidin-2-ones, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial use. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine and pyridin-2-yloxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like thionyl chloride and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrolidin-2-ones, while substitution reactions can introduce new functional groups to the molecule .

Mechanism of Action

The mechanism of action for 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The pyrrolidine ring, in particular, is known for its ability to bind to various proteins and enzymes, influencing their activity. This binding can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the cyclobutyl and pyridin-2-yloxy groups.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the pyrrolidine and pyridin-2-yloxy groups.

    Pyridin-2-yloxyacetic acid: Contains the pyridin-2-yloxy group but lacks the cyclobutyl and pyrrolidine groups.

Uniqueness

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine is unique due to the combination of its three distinct functional groups. This combination provides a unique set of chemical and biological properties that are not found in simpler compounds .

Properties

IUPAC Name

cyclobutyl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(11-4-3-5-11)16-9-7-12(10-16)18-13-6-1-2-8-15-13/h1-2,6,8,11-12H,3-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEHZLMPQXPGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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